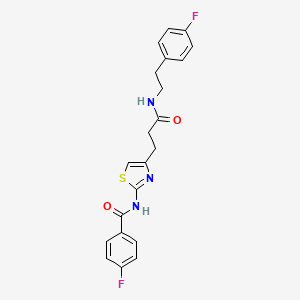

4-fluoro-N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Descripción

The compound 4-fluoro-N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a 3-((4-fluorophenethyl)amino)-3-oxopropyl chain. Its structure combines a para-fluorinated benzamide moiety with a flexible aliphatic linker containing an amide group and a 4-fluorophenethyl substituent.

Propiedades

IUPAC Name |

4-fluoro-N-[4-[3-[2-(4-fluorophenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O2S/c22-16-5-1-14(2-6-16)11-12-24-19(27)10-9-18-13-29-21(25-18)26-20(28)15-3-7-17(23)8-4-15/h1-8,13H,9-12H2,(H,24,27)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHMERLRXIANTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Fluoro-N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest due to its potential therapeutic applications and biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 4-fluoro-N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can be represented as follows:

- Molecular Formula : CHFNO

- IUPAC Name : 4-Fluoro-N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

The compound exhibits biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for the proliferation of cancer cells, thereby exhibiting potential anti-cancer properties.

- Interaction with Receptors : The compound may interact with various cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Pharmacological Effects

Research indicates that 4-fluoro-N-(4-(3-((4-fluorophenethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide may possess the following pharmacological effects:

- Anti-cancer Activity : Studies have demonstrated its efficacy against various cancer cell lines, suggesting a role in cancer therapeutics.

- Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential:

- Xenograft Models : In a study using xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Toxicity Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound exhibited minimal adverse effects on liver and kidney function.

Clinical Implications

A recent case study highlighted the use of this compound in a patient with advanced breast cancer who had failed previous therapies. The patient exhibited a partial response after treatment with this compound, demonstrating its potential as a novel therapeutic agent.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole-Benzamide Family

Several compounds share the benzamide-thiazole scaffold but differ in substituents, which influence their physicochemical and biological properties. Key analogues include:

4-fluoro-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide (CAS 313529-45-2)

- Structure: The thiazole ring is substituted with a 4-methoxyphenyl group instead of the 3-((4-fluorophenethyl)amino)-3-oxopropyl chain.

- Properties :

N-(3,5-dichlorophenyl)-4-fluoro-3-(N-(2-methoxybenzyl)sulfamoyl)benzamide (Compound 68 in )

- Structure : Features a sulfamoyl group and dichlorophenyl substitution, diverging from the target’s fluorophenethyl-amide chain.

- Key Differences : The sulfamoyl group introduces hydrogen-bonding capacity and polarity, which may alter solubility and target engagement compared to the target compound’s flexible linker .

4-Fluoro-N-(4-(6-(isopropylamino)pyrimidin-4-yl)thiazol-2-yl)-N-methylbenzamide ()

- Structure: Substitutes the propyl chain with a pyrimidine ring bearing an isopropylamino group.

Physicochemical Properties and Spectral Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.